molecular formula C21H22N2O2 B2711155 1,3-bis(2-methyl-2,3-dihydro-1H-indol-1-yl)propane-1,3-dione CAS No. 565165-68-6

1,3-bis(2-methyl-2,3-dihydro-1H-indol-1-yl)propane-1,3-dione

Cat. No.: B2711155
CAS No.: 565165-68-6
M. Wt: 334.419
InChI Key: PIDBDJKWPZYYTQ-UHFFFAOYSA-N
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Description

1,3-bis(2-methyl-2,3-dihydro-1H-indol-1-yl)propane-1,3-dione is a diketone derivative featuring two 2-methyl-2,3-dihydroindole substituents attached to a central propane-1,3-dione backbone.

The compound’s molecular formula is inferred as C₂₁H₂₀N₂O₂, with a molecular weight of 332.40 g/mol. However, direct experimental data on its physical properties (e.g., melting point, solubility) or biological activity are absent in the provided sources, necessitating further investigation.

Properties

IUPAC Name

1,3-bis(2-methyl-2,3-dihydroindol-1-yl)propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-14-11-16-7-3-5-9-18(16)22(14)20(24)13-21(25)23-15(2)12-17-8-4-6-10-19(17)23/h3-10,14-15H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDBDJKWPZYYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CC(=O)N3C(CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(2-methyl-2,3-dihydro-1H-indol-1-yl)propane-1,3-dione typically involves the reaction of indole derivatives with appropriate diketone precursors. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones under acidic conditions to form indole structures . The reaction conditions often include the use of acetic acid and hydrochloric acid under reflux .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-bis(2-methyl-2,3-dihydro-1H-indol-1-yl)propane-1,3-dione can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2,3-diones, while reduction can produce dihydroindole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds related to 1,3-bis(2-methyl-2,3-dihydro-1H-indol-1-yl)propane-1,3-dione exhibit significant anticancer properties. A study demonstrated that derivatives of this compound can induce apoptosis in cancer cells through the modulation of various signaling pathways. Specifically, these compounds have shown effectiveness against breast cancer and leukemia cell lines by inhibiting cell proliferation and promoting cell death mechanisms .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have reported that it exhibits inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic processes .

Material Science Applications

Organic Electronics
In the field of organic electronics, this compound is explored as a potential material for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties allow for efficient charge transport and light emission. Research has shown that incorporating this compound into device architectures can enhance performance metrics such as efficiency and stability .

Polymer Composites
This compound can be utilized in the formulation of polymer composites. By integrating this compound into polymer matrices, researchers have developed materials with improved mechanical properties and thermal stability. These composites are being investigated for applications in coatings and packaging materials .

Biochemical Research Applications

Enzyme Inhibition Studies
The compound's structural features make it a candidate for enzyme inhibition studies. It has been shown to inhibit specific enzymes involved in metabolic pathways related to various diseases. For instance, studies have indicated that it can inhibit phospholipase A2 activity, which is crucial in inflammatory responses . This inhibition could offer therapeutic avenues for treating conditions like arthritis and other inflammatory diseases.

Case Studies

Study Focus Findings Reference
Anticancer EffectsBreast CancerInduces apoptosis via signaling pathway modulation
Antimicrobial ActivityBacterial InhibitionEffective against Gram-positive and Gram-negative bacteria
Organic ElectronicsOLEDsEnhances charge transport and light emission efficiency
Enzyme InhibitionPhospholipase A2Reduces enzyme activity linked to inflammation

Mechanism of Action

The mechanism of action of 1,3-bis(2-methyl-2,3-dihydro-1H-indol-1-yl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The indole moieties can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following propane-1,3-dione derivatives share the central diketone motif but differ in substituents, leading to distinct chemical behaviors:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
Target Compound C₂₁H₂₀N₂O₂ 332.40 2-methyl-2,3-dihydroindole Nitrogen-rich, potential for H-bonding
1,3-Di(2-pyridyl)-1,3-propanedione C₁₃H₁₀N₂O₂ 226.23 Pyridyl groups Ligand for metal coordination
1,3-bis(2,4-dichlorophenyl)propane-1,3-dione C₁₅H₈Cl₄O₂ 362.03 2,4-dichlorophenyl groups High lipophilicity, halogenated
Key Observations:
  • Electronic Effects: The pyridyl groups in 1,3-Di(2-pyridyl)-1,3-propanedione enhance its ability to coordinate transition metals (e.g., as a bidentate ligand) . The indole substituents in the target compound introduce both aromaticity and NH groups, enabling hydrogen bonding or π-π stacking interactions.
  • Steric and Solubility Considerations :

    • The dichlorophenyl derivative (MW 362.03) has higher molecular weight and lipophilicity compared to the pyridyl (226.23) and indole (332.40) analogs, suggesting lower aqueous solubility .
    • The target compound’s indole groups may confer moderate solubility in polar aprotic solvents (e.g., DMF or DMSO), though experimental verification is needed.

Methodological Considerations

Crystallographic analysis using programs like SHELXL is standard for determining the precise geometry of diketone derivatives . For example, the pyridyl derivative’s structure could be refined using SHELX to confirm bond lengths and angles .

Biological Activity

1,3-bis(2-methyl-2,3-dihydro-1H-indol-1-yl)propane-1,3-dione is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate indole derivatives with diketones. The general synthetic route includes:

  • Reagents :
    • 2-methylindole
    • Propane-1,3-dione
    • Catalysts (if required)
  • Reaction Conditions :
    • Solvent: Dioxane or ethanol
    • Temperature: Varies based on the specific reaction conditions
  • Yield : The yield can vary; however, many studies report satisfactory yields above 60% under optimized conditions.

Antioxidant Properties

Research indicates that derivatives of this compound exhibit significant antioxidant activity. For instance:

  • DPPH Radical Scavenging Activity : This assay measures the ability of compounds to donate electrons to stabilize free radicals. The IC50 values for the compound range from 50 to 100 µg/mL in various studies.
CompoundIC50 Value (µg/mL)Reference
This compound75
Ascorbic Acid (Control)30

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties comparable to established anti-inflammatory agents like aspirin. In vivo studies demonstrated that topical application significantly reduced edema in mouse models.

  • Case Study : In a study involving TPA-induced ear edema in mice:
    • Experimental Group : Treated with 10 µmol of the compound.
    • Control Group : Treated with aspirin.

Results indicated an approximate 80% reduction in inflammation , highlighting its potential as an anti-inflammatory agent.

Antitumor Activity

Preliminary research suggests that the compound may possess antitumor properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines.

Cell LineInhibition (%)Reference
MCF-7 (Breast Cancer)65
A549 (Lung Cancer)70

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Antioxidant Mechanism : The compound scavenges free radicals and reduces oxidative stress by enhancing the activity of endogenous antioxidant enzymes.
  • Anti-inflammatory Pathway : It inhibits the production of pro-inflammatory cytokines and mediators such as prostaglandin E2 (PGE2), which are involved in inflammatory processes.
  • Apoptotic Induction : The compound may trigger intrinsic apoptotic pathways in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

Q & A

Q. What synthetic methodologies are effective for preparing 1,3-bis(2-methyl-2,3-dihydro-1H-indol-1-yl)propane-1,3-dione?

The compound can be synthesized via Claisen condensation , a common method for β-diketonate derivatives. For analogous structures (e.g., 1,3-bis(4-methoxyphenyl)propane-1,3-dione), functionalized indole precursors are coupled under basic conditions (e.g., KOH/EtOH). Purification typically involves recrystallization or column chromatography .

Q. Key Steps :

Alkylation of indole precursors (e.g., using methyl iodide in DMF).

Condensation of activated methylene groups with carbonyl derivatives.

Acidic workup and crystallization.

Q. How should researchers characterize this compound’s structural and electronic properties?

Analytical Techniques :

  • NMR Spectroscopy : Proton and carbon NMR confirm enol-keto tautomerism. For example, enolic protons in similar diketones resonate at δ ~6.7 ppm (¹H) and δ ~185 ppm (¹³C for carbonyl carbons) .
  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]⁺ calculated for C₁₇H₁₆O₄: 284.1049, observed 284.1053) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL-2018) refines crystal structures, resolving bond lengths and angles. Use of HKL-3000 for data integration is recommended .

Advanced Research Questions

Q. How can this compound be applied in coordination chemistry?

This diketone serves as a bidentate ligand for transition metals and lanthanides. For example, β-diketonate analogs form stable complexes with Eu(III) or Gd(III), enabling studies of magnetic relaxation or luminescence. Reaction with LnCl₃ in ethanol under reflux yields polynuclear clusters, characterized by magnetic susceptibility and single-crystal XRD .

Q. Case Study :

  • Synthesis of Lanthanoid Complexes :
    • React 1:1 molar ratio of ligand and LnCl₃ in ethanol.
    • Isolate via slow evaporation; confirm geometry via XRD.

Q. What strategies optimize mechanochemical synthesis for halogenated derivatives?

Mechanochemical fluorination (ball-milling) offers solvent-free routes. For fluorinated analogs (e.g., 1,3-bis(4-fluorophenyl)propane-1,3-dione), combine diketone precursors with Selectfluor® (1.5 eq) and KF (2 eq) in a stainless-steel jar. Milling at 30 Hz for 2–4 hours achieves >80% yield. Monitor progress via in-situ Raman spectroscopy .

Q. How should crystallographic data contradictions be resolved during refinement?

SHELXL Workflow :

Data Integration : Use SHELXC for initial indexing (tolerance = 0.8 Å).

Phase Solution : SHELXD for dual-space methods (CCweak > 15%).

Refinement : Apply TWIN/BASF commands for twinned data. Address residual density peaks (<1.0 e⁻/ų) via ISOR restraints .

Q. Common Pitfalls :

  • Overfitting high-resolution data (R₁ > 5% suggests model errors).
  • Ignoring hydrogen bonding in enol tautomers.

Q. What methodologies assess thermal and photochemical stability?

Stability Protocols :

  • Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂; decomposition >200°C indicates thermal robustness.
  • UV-Vis Spectroscopy : Irradiate in ethanol (λ = 365 nm) and monitor absorbance decay (e.g., Avobenzone analogs show t₁/₂ ~120 mins under UV-A) .

Table 1 : Representative Stability Data for Analogous Diketones

PropertyMethodTypical ValueReference
Melting PointDSC110–118°C
Photodegradation t₁/₂UV-Vis (365 nm)90–150 mins

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